![molecular formula C14H18N2O6 B113103 Boc-D-ala-onp CAS No. 85546-27-6](/img/structure/B113103.png)
Boc-D-ala-onp
Overview
Description
Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester, is a compound with the empirical formula C14H18N2O6 . It is used in peptide synthesis .
Synthesis Analysis
This compound is synthesized with an N-terminal 166 amino acid pro region which is absolutely required for folding of the protease . It is used in Boc solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 Carbon atoms, 18 Hydrogen atoms, 2 Nitrogen atoms, and 6 Oxygen atoms . The molecular weight is 310.30 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.30 g/mol . It has a melting point of 78 °C . The compound is stored at a temperature of 2-8°C .
Mechanism of Action
Target of Action
Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester , is primarily used in peptide synthesis . .
Mode of Action
It is generally used in the synthesis of peptides, where it likely interacts with other amino acids to form peptide bonds .
Biochemical Pathways
As a compound used in peptide synthesis, it may be involved in the formation of various peptides, which could then participate in numerous biochemical pathways .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As a compound used in peptide synthesis, its primary result of action would likely be the formation of peptide bonds, leading to the creation of specific peptides .
Action Environment
Like many compounds used in peptide synthesis, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Advantages and Limitations for Lab Experiments
Boc-D-ala-onp is a versatile compound that has a wide range of applications in the scientific research field. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, it is important to note that this compound is a relatively unstable compound and can decompose in the presence of light or heat. Therefore, it is important to ensure that the compound is stored and handled in an appropriate manner.
Future Directions
There are a number of potential future directions for research involving Boc-D-ala-onp. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new therapeutic drugs based on the compound. In addition, further research could be conducted into the use of this compound as a substrate for enzyme-catalyzed reactions. Finally, further research could be conducted into the synthesis of this compound derivatives, which could potentially have a wider range of applications in the scientific research field.
Scientific Research Applications
Boc-D-ala-onp has a wide range of applications in the scientific research field. It is used in the study of protein synthesis and the development of therapeutic drugs. It is also used in the study of the biochemical and physiological effects of various compounds. This compound can be used to study the structure and function of proteins, as well as to study the effects of various compounds on the body.
Safety and Hazards
properties
IUPAC Name |
(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFNHHZORGDFI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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